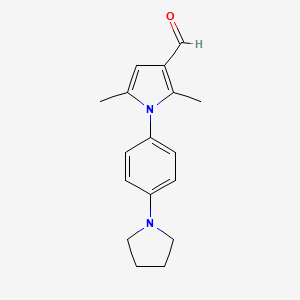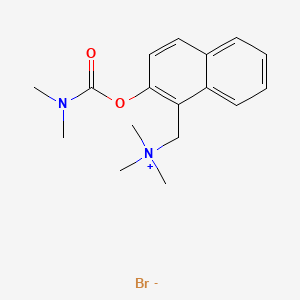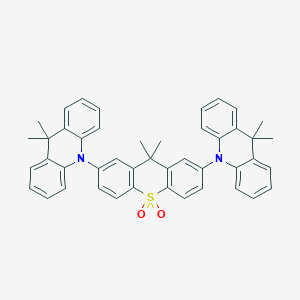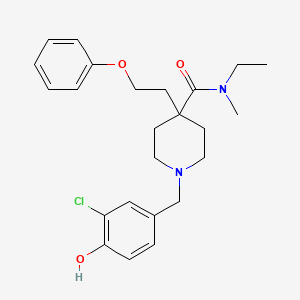
Bepristat 1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bepristat 1a involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The 3-chloro-4-hydroxyphenyl and 2-phenoxyethyl groups are introduced through substitution reactions.
Final Coupling: The final step involves coupling the substituted piperidine with N-ethyl-N-methyl-4-piperidinecarboxamide under specific reaction conditions.
Análisis De Reacciones Químicas
Bepristat 1a undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bepristat 1a has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein disulfide isomerase.
Biology: this compound is used to investigate the role of PDI in various biological processes, including protein folding and cellular stress responses.
Medicine: The compound has potential therapeutic applications in treating diseases where PDI is implicated, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting PDI
Mecanismo De Acción
Bepristat 1a exerts its effects by selectively inhibiting protein disulfide isomerase. Unlike most PDI inhibitors, this compound binds at the substrate-binding site rather than the catalytic site. This binding blocks PDI activity with an IC50 value of 700 nM. PDI is up-regulated in several cancers, implicated in neurodegenerative processes, and plays an important role in thrombus formation. By inhibiting PDI, this compound potently inhibits platelet aggregation and thrombus formation in vivo .
Comparación Con Compuestos Similares
Bepristat 1a is part of a family of compounds that inhibit protein disulfide isomerase. Similar compounds include:
Bepristat 2a: Another PDI inhibitor with a similar structure but different binding properties.
PDI inhibitor 16F16: A compound that inhibits PDI through a different mechanism.
PACMA 31: A PDI inhibitor with a distinct chemical structure and mode of action
This compound is unique in its selective binding to the substrate-binding site of PDI, which differentiates it from other inhibitors that typically target the catalytic site.
Propiedades
Fórmula molecular |
C24H31ClN2O3 |
|---|---|
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
1-[(3-chloro-4-hydroxyphenyl)methyl]-N-ethyl-N-methyl-4-(2-phenoxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-3-26(2)23(29)24(13-16-30-20-7-5-4-6-8-20)11-14-27(15-12-24)18-19-9-10-22(28)21(25)17-19/h4-10,17,28H,3,11-16,18H2,1-2H3 |
Clave InChI |
AYJKPBTXOIHUFT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


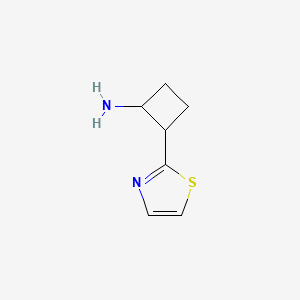
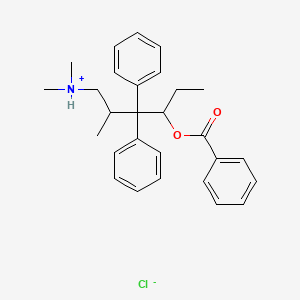

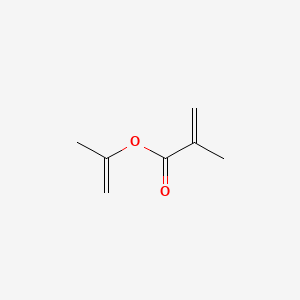
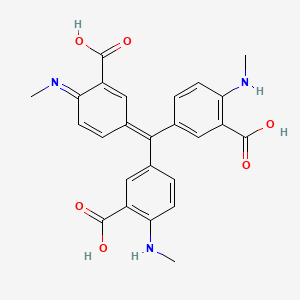
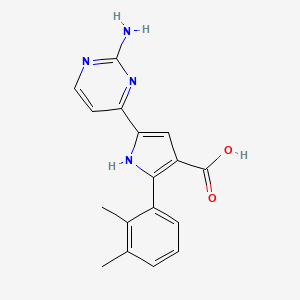
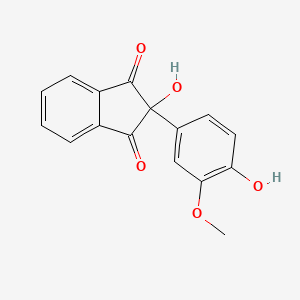
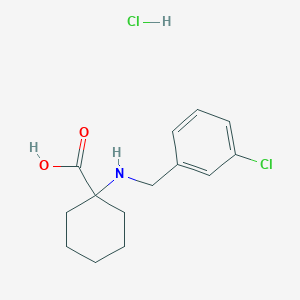
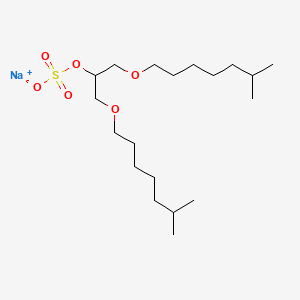
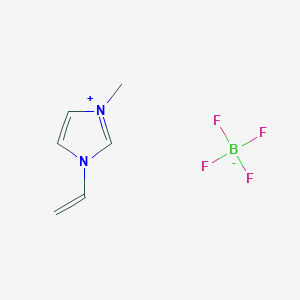
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
